molecular formula C21H20FN3O5S B2671739 ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate CAS No. 921553-37-9

ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2671739
CAS No.: 921553-37-9
M. Wt: 445.47
InChI Key: LZSRXGKOPXVCGK-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a benzoate ester

Scientific Research Applications

Ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the benzoate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the pyridazinone core or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the pyridazinone core.

Mechanism of Action

The mechanism of action of ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions are often mediated by the compound’s ability to bind to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazinone core and fluorophenyl group contribute to its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-2-30-21(27)16-5-9-18(10-6-16)31(28,29)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSRXGKOPXVCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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